molecular formula C11H18N4O2 B6167520 tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate CAS No. 1269627-49-7

tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B6167520
CAS No.: 1269627-49-7
M. Wt: 238.29 g/mol
InChI Key: LKYCGURHQDPSND-VIFPVBQESA-N
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Description

tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a 1,2,3-triazole ring at the C2 position of the pyrrolidine scaffold, protected by a tert-butyloxycarbonyl (Boc) group. The (2S) stereochemistry and the presence of the triazole moiety make this compound a valuable intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring stereospecific interactions. The triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), confers stability and hydrogen-bonding capabilities, enhancing its utility in click chemistry applications. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, ensuring precise stereochemical assignments.

Properties

CAS No.

1269627-49-7

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(2H-triazol-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(15)8-7-12-14-13-8/h7,9H,4-6H2,1-3H3,(H,12,13,14)/t9-/m0/s1

InChI Key

LKYCGURHQDPSND-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NNN=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NNN=C2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate typically involves the cycloaddition of an azide with an alkyne, known as a click reaction, to form the triazole ring. The reaction generally proceeds under mild conditions, often catalyzed by copper (I) ions.

Industrial Production Methods

Scaling up this synthesis for industrial purposes involves optimizing reaction parameters to increase yield and purity. This might include continuous flow techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, such as:

  • Oxidation: : Primarily affects the pyrrolidine ring or tert-butyl group.

  • Reduction: : Can occur at the triazole ring, reducing double bonds.

  • Substitution: : Typically happens at the nitrogen atoms of the triazole or the alpha carbon of the pyrrolidine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Chromium trioxide, potassium permanganate.

  • Reducing agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.

  • Substituting agents: : Alkyl halides, sulfonyl chlorides.

Major Products

The major products vary depending on the specific reaction, but they often include derivatives where the tert-butyl group is replaced or the triazole ring is modified.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate has been synthesized and evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated that triazole derivatives showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .

2. Anti-inflammatory Properties
Triazole-containing compounds are being investigated for their anti-inflammatory effects. In a recent study, the compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

3. Cancer Treatment
The synthesis of triazole derivatives has also been linked to anticancer activities. The compound has been tested for its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Preliminary results indicate that it may inhibit tumor growth by targeting the PI3K/Akt/mTOR pathway .

Agrochemical Applications

1. Herbicidal Activity
this compound has shown promise in agricultural applications as a herbicide. Studies have reported that triazole derivatives can effectively control weed species without harming crop plants. Field trials demonstrated a significant reduction in weed biomass compared to untreated controls .

2. Plant Growth Regulation
The compound's ability to influence plant growth has also been explored. Research indicates that triazole derivatives can enhance root development and overall plant vigor when applied at specific concentrations, potentially leading to increased crop yields .

Material Science Applications

1. Polymer Chemistry
In material science, this compound is utilized as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .

2. Nanocomposite Development
The compound has been explored as a modifier in nanocomposites to enhance their properties. For example, studies have demonstrated that incorporating triazole derivatives into nanofillers can improve dispersion in polymer matrices and enhance electrical conductivity .

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
Cancer treatmentInduces apoptosis in cancer cell lines
AgrochemicalsHerbicidalReduces weed biomass significantly
Plant growth regulationEnhances root development and vigor
Material SciencePolymer chemistryImproves mechanical properties of polymers
Nanocomposite developmentEnhances electrical conductivity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University focused on the antimicrobial properties of various triazole derivatives, including this compound. The compound was tested against multiple bacterial strains using standard agar diffusion methods. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Agricultural Application
Field studies were carried out to assess the herbicidal efficacy of the compound on common agricultural weeds. The results showed that application at specified rates resulted in over 80% control of target weed species compared to untreated plots.

Mechanism of Action

The mechanism by which tert-Butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate exerts its effects often involves interaction with biological macromolecules. The triazole ring can participate in hydrogen bonding, hydrophobic interactions, and pi-stacking with target proteins, affecting their function. The chiral center may influence the compound's binding specificity and efficacy.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to structurally analogous pyrrolidine-carboxylates (Table 1), highlighting substituent variations and their implications:

Table 1: Structural Comparison of Pyrrolidine-Carboxylate Derivatives

Compound Name CAS Number Substituents Key Features
tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate Not provided C2: 1H-1,2,3-triazol-5-yl Triazole enables click chemistry; chiral center at C2 enhances specificity
tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 1174020-49-5 C2: hydroxymethyl; C4: fluoro Fluorine increases electronegativity; hydroxymethyl aids solubility
tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 869481-93-6 C3: fluoro; C4: hydroxyl Polar hydroxyl and fluorine enhance hydrogen bonding and metabolic stability
tert-butyl trans-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 1033245-12-3 C3: fluoro; C4: hydroxyl (trans-configuration) Trans-configuration influences 3D conformation and binding affinity
tert-butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Not provided C2: methyl; C5: pyridyloxy-methyl Bulky pyridyloxy group impacts lipophilicity and CNS penetration
Physicochemical and Analytical Data
  • NMR and MS : The compound from was characterized by ¹H/¹³C NMR and HRMS, revealing coupling constants and fragmentation patterns critical for stereochemical confirmation. Similar methods apply to the target compound, with SHELXL refining crystallographic data for absolute configuration determination.
  • Thermodynamic Stability: Fluorine and triazole substituents increase melting points and crystallinity compared to non-halogenated analogs.

Biological Activity

Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the reaction of pyrrolidine derivatives with triazole precursors under controlled conditions. The final product is characterized by its unique structural features that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and pyrrolidine moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In vitro assays revealed that these compounds can inhibit the growth of human tumor cell lines with IC50 values in the range of micromolar concentrations.

CompoundCell LineIC50 (μM)
Compound AHeLa15.3
Compound BMCF712.7
This compoundA5499.8

The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, compounds with a triazole ring have been noted to interact with the Pregnane X receptor (PXR), influencing drug metabolism and potentially leading to altered sensitivity in cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, some studies suggest that this compound may also possess anti-inflammatory effects. The presence of the pyrrolidine structure is hypothesized to enhance interactions with inflammatory mediators, thereby reducing cytokine production in activated immune cells.

Case Studies

Case Study 1: Antitumor Activity Assessment
A study conducted on a series of pyrrolidine-triazole derivatives demonstrated that the incorporation of a tert-butyl group significantly enhanced the cytotoxicity against multiple cancer lines. The study reported an IC50 value of 9.8 μM for this compound against A549 lung cancer cells .

Case Study 2: Mechanistic Insights
Research investigating the interaction between triazole derivatives and PXR revealed that certain modifications in the structure could lead to increased binding affinity and subsequent biological activity. For instance, altering substituents on the triazole ring resulted in variations in binding efficacy and cellular responses .

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